

2,3,5-Trichlorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2,3,5-Trichlorobenzaldehyde

Cat. No.: B1294575

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In-Depth Technical Guide: 2,3,5-Trichlorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

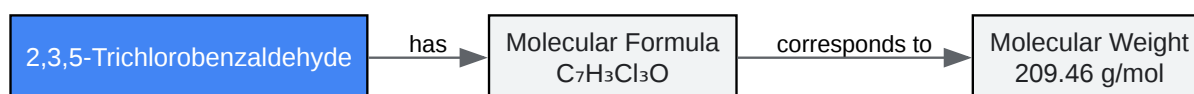
This technical guide provides a comprehensive overview of the chemical properties and experimental applications of **2,3,5-Trichlorobenzaldehyde**, a key intermediate in organic synthesis with potential applications in medicinal chemistry.

Core Chemical Data

2,3,5-Trichlorobenzaldehyde is a chlorinated aromatic aldehyde. Its fundamental molecular properties are summarized below.

Property	Value	Citations
Molecular Formula	C ₇ H ₃ Cl ₃ O	[1]
Molecular Weight	209.46 g/mol	[1]
CAS Number	56961-75-2	[1]

Logical Relationship of Core Data



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Caption: Relationship between chemical name, formula, and molecular weight.

Experimental Protocols

2,3,5-Trichlorobenzaldehyde is a versatile reagent in organic synthesis, notably as a precursor for α -keto amides, which are key intermediates in the synthesis of pharmacologically active compounds. It has also been identified as a compound with potential anticancer and apoptosis-inducing effects.

Synthesis of α -Keto Amides for Sodium Channel Blockers

2,3,5-Trichlorobenzaldehyde serves as a crucial starting material for the synthesis of α -keto amides, which are precursors to sodium channel blockers like GW356194. A multi-step synthesis protocol starting from **2,3,5-Trichlorobenzaldehyde** is detailed in patent literature. The following is a representative synthetic pathway:

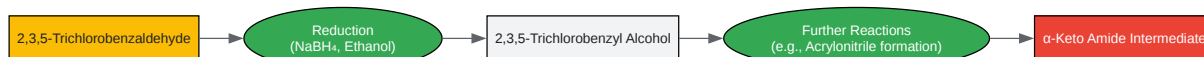
Step 1: Reduction of **2,3,5-Trichlorobenzaldehyde**

- To a solution of **2,3,5-trichlorobenzaldehyde** (50 g) in ethanol (1.0 L) at room temperature, add sodium borohydride (NaBH_4 , 7.00 g).
- Stir the resulting mixture for 3.5 hours.
- Quench the reaction with water and evaporate the solvent in vacuo.
- Partition the residue between chloroform (CHCl_3) and a saturated sodium bicarbonate (NaHCO_3) solution.
- Wash the organic phase with brine, dry over magnesium sulfate (MgSO_4), filter, and evaporate the solvent in vacuo to yield the corresponding alcohol as a white solid.[2]

Step 2: Further Synthetic Transformations

The resulting 2,3,5-trichlorobenzyl alcohol can then undergo a series of reactions, including conversion to an acrylonitrile derivative, to ultimately form the desired α -keto amide structure.

[2]



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Caption: Synthetic workflow from **2,3,5-Trichlorobenzaldehyde** to an α -keto amide intermediate.

Investigation of Apoptosis-Inducing Effects

While specific studies on the apoptosis-inducing effects of **2,3,5-Trichlorobenzaldehyde** are not extensively detailed in the provided search results, a protocol for a structurally related compound, 2,3,5-Triiodobenzoic acid (TIBA), in a non-small cell lung cancer (NSCLC) cell line (H460) provides a relevant experimental framework.[3]

Cell Culture and Treatment:

- Culture H460 non-small cell lung cancer cells in an appropriate growth medium.
- Treat the cells with varying concentrations of the test compound (e.g., 100, 250, and 500 μ M) for a specified duration (e.g., 48 hours).[3]

Apoptosis Assay (Flow Cytometry):

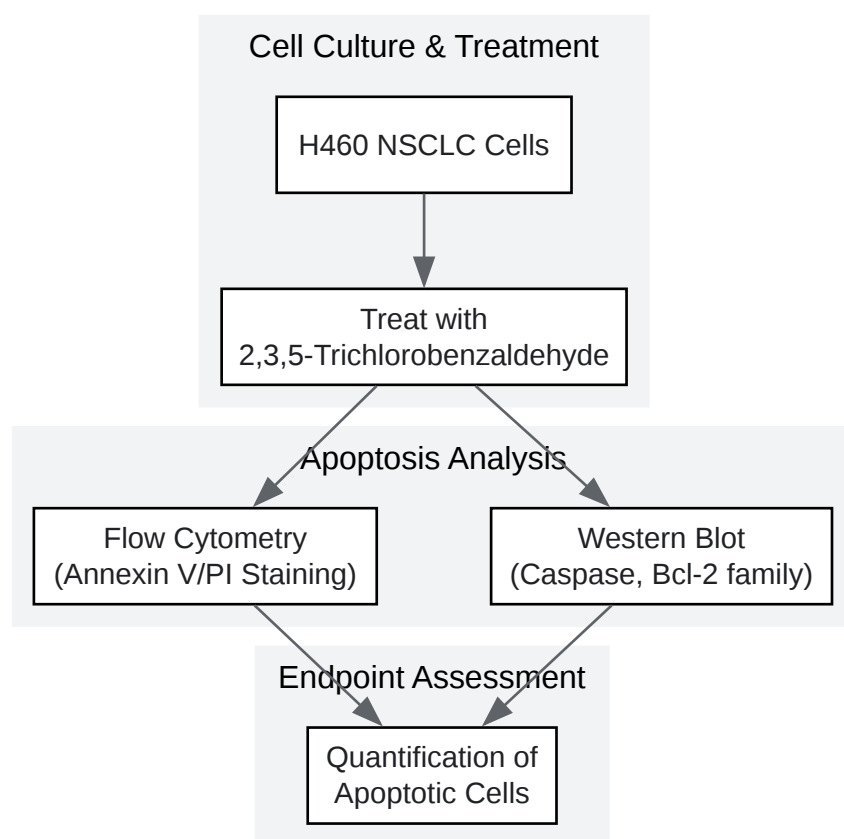
- Harvest the treated cells and wash with a suitable buffer.
- Stain the cells with fluorescent markers for apoptosis, such as Annexin V and propidium iodide (PI).
- Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

[4]

Western Blot Analysis for Apoptosis Markers:

- Lyse the treated cells to extract total protein.
- Separate the proteins by gel electrophoresis and transfer them to a membrane.
- Probe the membrane with primary antibodies against key apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) and corresponding secondary antibodies.
- Visualize and quantify the protein bands to determine changes in their expression levels.

This experimental approach allows for the quantitative assessment of a compound's ability to induce apoptosis and elucidate the underlying molecular pathways.



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Caption: Experimental workflow for assessing apoptosis induction in cancer cells.

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